molecular formula C10H18FNO B13285861 1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol

1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol

Cat. No.: B13285861
M. Wt: 187.25 g/mol
InChI Key: RPHRRIDHYWCYNF-UHFFFAOYSA-N
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Description

1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both fluorine and hydroxyl groups in its structure suggests it may have unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclic structure or the fluorinated side chain.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the bicyclic structure may provide stability and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol is unique due to the presence of both fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the bicyclic structure makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C10H18FNO

Molecular Weight

187.25 g/mol

IUPAC Name

1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C10H18FNO/c1-10(2)8-5-12(6-9(8)10)4-7(13)3-11/h7-9,13H,3-6H2,1-2H3

InChI Key

RPHRRIDHYWCYNF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1CN(C2)CC(CF)O)C

Origin of Product

United States

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